molecular formula C18H28O3 B8773080 Methyl 3-(decyloxy)benzoate CAS No. 97067-80-6

Methyl 3-(decyloxy)benzoate

Cat. No.: B8773080
CAS No.: 97067-80-6
M. Wt: 292.4 g/mol
InChI Key: YMRDFGZGYLPGPW-UHFFFAOYSA-N
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Description

Methyl 3-(decyloxy)benzoate is a benzoate ester featuring a decyloxy (C₁₀H₂₁O⁻) substituent at the 3-position of the aromatic ring. This compound belongs to the alkyl benzoate family, which is characterized by ester derivatives of benzoic acid with varying alkyl or aryl substituents.

Properties

CAS No.

97067-80-6

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

methyl 3-decoxybenzoate

InChI

InChI=1S/C18H28O3/c1-3-4-5-6-7-8-9-10-14-21-17-13-11-12-16(15-17)18(19)20-2/h11-13,15H,3-10,14H2,1-2H3

InChI Key

YMRDFGZGYLPGPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of methyl 3-(decyloxy)benzoate include:

Compound Name Substituent(s) Molecular Weight Key Functional Groups Primary Applications
Methyl 3-methoxybenzoate Methoxy (-OCH₃) 166.17 g/mol Ester, methoxy Synthetic intermediate
Methyl 4-(3-nitrobenzyloxy)benzoate 3-Nitrobenzyloxy 316.30 g/mol Ester, nitro, benzyloxy Pharmaceutical intermediates
Methyl 3-(bromomethyl)benzoate Bromomethyl (-CH₂Br) 229.07 g/mol Ester, bromoalkyl Organic synthesis
Methyl 3-aminobenzoate Amino (-NH₂) 151.16 g/mol Ester, amino Triazine-based polymers
This compound Decyloxy (-OC₁₀H₂₁) 292.40 g/mol Ester, long-chain alkoxy Surfactants, lipid-based systems

Key Observations :

  • Lipophilicity : The decyloxy group significantly enhances lipophilicity compared to smaller substituents (e.g., methoxy or nitrobenzyloxy), making it suitable for lipid-soluble formulations or surfactant applications .
  • Reactivity: Unlike bromomethyl or amino groups, the decyloxy substituent is less reactive, favoring stability in non-polar environments .

Physicochemical Properties

Comparative data on physical properties (extrapolated from analogs):

Property This compound Methyl 3-methoxybenzoate Methyl 3-(bromomethyl)benzoate
Melting Point ~40–50°C (estimated) 25–28°C 85–88°C
Boiling Point >300°C (decomposes) 245°C 280°C
Solubility Insoluble in water; soluble in organic solvents (e.g., DCM, ether) Soluble in ethanol, DCM Soluble in DMF, THF
LogP (Octanol-Water) ~5.8 (estimated) 2.1 3.0

Notes:

  • The long alkyl chain in this compound reduces water solubility but enhances compatibility with non-polar matrices, a trait leveraged in coatings or controlled-release systems .
  • Bromomethyl derivatives exhibit higher reactivity (e.g., in SN2 reactions), whereas decyloxy groups are more inert .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(decyloxy)benzoate, and how can reaction conditions be tailored to improve yield?

A stepwise approach using triazine intermediates is effective. For example, outlines a general procedure involving:

  • Step 1 : Nucleophilic substitution of 2,4,6-trichlorotriazine with 4-methoxyphenol at −35°C for 7 h using DIPEA as a base.
  • Step 2 : Further substitution with a phenolic derivative (e.g., vanillin) at 40°C for 47 h.
  • Step 3 : Coupling with methyl 3-aminobenzoate at 40°C for 23.5 h.
    To improve yield:
  • Optimize stoichiometry (e.g., 1.15 equiv. of amine in step 3).
  • Use gradient chromatography (e.g., CH₂Cl₂/EtOAc) for purification .
    Similar methodologies in highlight temperature control and reagent excess for challenging substitutions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • ¹H NMR : Assign signals using deuterated solvents (e.g., DMSO-d₆) and reference coupling patterns. For example, methoxy groups appear as singlets near δ 3.76 ppm .
  • X-ray crystallography : Resolve molecular conformation and hydrogen bonding, as demonstrated in for structurally similar benzoates .
  • Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF).
    Cross-validate data with computational methods (e.g., DFT-predicted NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound, and which exchange-correlation functionals are most suitable?

DFT studies should incorporate hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation), which balances exact exchange and gradient corrections for accurate thermochemical predictions (e.g., atomization energy errors <2.4 kcal/mol) . For correlation energy, the Colle-Salvetti formula (modified for electron density and kinetic energy density) reduces errors to <5% in molecular systems . Key steps:

  • Optimize geometry at B3LYP/6-31G(d).
  • Calculate HOMO-LUMO gaps and electrostatic potentials to predict reactivity.
  • Validate with experimental UV-Vis or IR spectra.

Q. What strategies resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies) for this compound derivatives?

  • Dynamic effects : Assess rotational barriers (e.g., decyloxy chain) via variable-temperature NMR.
  • Solvent interactions : Compare DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding (e.g., hydroxyl groups in ) .
  • Crystallographic validation : Use XRD to confirm substituent orientation and rule out tautomeric equilibria .
  • Computational alignment : Overlay DFT-optimized structures with experimental XRD data to identify conformational outliers .

Q. What experimental frameworks assess the biological activity of this compound, particularly antimicrobial effects?

  • In vitro assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
    • Antioxidant activity : Measure DPPH radical scavenging (IC₅₀ values).
  • Structure-activity relationships (SAR) : Modify the decyloxy chain length or benzoate substituents (e.g., methoxy vs. hydroxyl groups) to correlate hydrophobicity with membrane disruption .

Q. How can researchers evaluate the thermal stability and phase behavior of this compound?

  • Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., 79–82°C in ) and phase transitions .
  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (e.g., >200°C inferred from similar benzoates).
  • Polarized Optical Microscopy : Observe liquid crystalline phases (if applicable) by cooling from isotropic melt.

Methodological Notes

  • Safety : Follow protocols in for handling esters (e.g., PPE, ventilation) during synthesis .
  • Data validation : Cross-reference computational predictions (DFT, MD simulations) with experimental results to address discrepancies .

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